molecular formula C23H29Cl2NO5 B15182758 Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride CAS No. 86819-22-9

Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride

Cat. No.: B15182758
CAS No.: 86819-22-9
M. Wt: 470.4 g/mol
InChI Key: GNWOHXUPPNIPBI-UHFFFAOYSA-N
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Description

Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a butanedioic acid esterified with a phenoxy group that is further substituted with a 3-chlorophenyl ethyl group and a dimethylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride typically involves multiple steps. The initial step often includes the esterification of butanedioic acid with a phenoxy compound. This is followed by the introduction of the 3-chlorophenyl ethyl group through a Friedel-Crafts alkylation reaction. The final step involves the addition of the dimethylamino methyl group, which can be achieved through a Mannich reaction.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors is particularly advantageous for the large-scale production of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, mono(2-(2-(2-(4-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride
  • Butanedioic acid, mono(2-(2-(2-(3-bromophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride

Uniqueness

Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The presence of the 3-chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

CAS No.

86819-22-9

Molecular Formula

C23H29Cl2NO5

Molecular Weight

470.4 g/mol

IUPAC Name

4-[1-[2-[2-(3-chlorophenyl)ethyl]phenoxy]-3-(dimethylamino)propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C23H28ClNO5.ClH/c1-25(2)15-20(30-23(28)13-12-22(26)27)16-29-21-9-4-3-7-18(21)11-10-17-6-5-8-19(24)14-17;/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,27);1H

InChI Key

GNWOHXUPPNIPBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)Cl)OC(=O)CCC(=O)O.Cl

Origin of Product

United States

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